molecular formula C6H3ClN2 B134404 2-Chloronicotinonitrile CAS No. 6602-54-6

2-Chloronicotinonitrile

Cat. No. B134404
CAS RN: 6602-54-6
M. Wt: 138.55 g/mol
InChI Key: JAUPUQRPBNDMDT-UHFFFAOYSA-N
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Patent
US05675012

Procedure details

For production of a cyanopyridine, there has been known, for example, a process which comprises reacting nicotinamide with phosphorus pentachloride to obtain 2-chloro-3-cyano-pyridine at a yield of 30% [Org. Syn., Coll., Vol. IV, p. 166 (1963)]. In this process, however, use of phosphorus pentachloride makes the operation troublesome; the conversion of acid amide group into nitrile group and the chlorination of ring proceed simultaneously, perchlorides are formed, and various side reactions take place; thus, the yield of intended product is not sufficient. Hence, the process has not been satisfactory for selective production of an intended cyanopyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=CC=CN=1)#N.[C:9]([NH2:17])(=O)[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:19]>>[Cl:19][C:11]1[C:10]([C:9]#[N:17])=[CH:15][CH:14]=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.